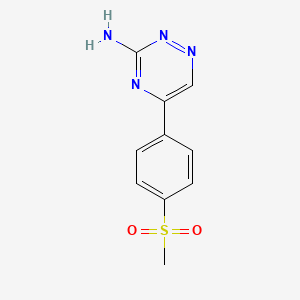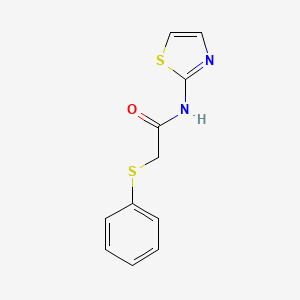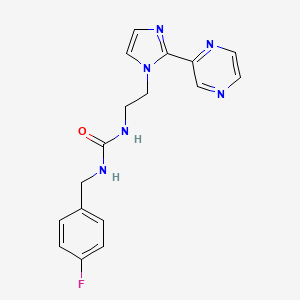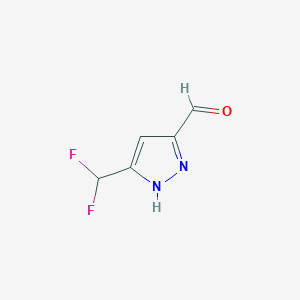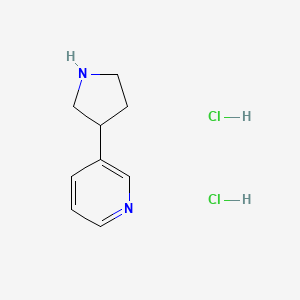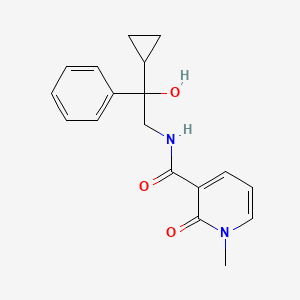![molecular formula C21H18FN5O2S B2586488 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 852436-67-0](/img/structure/B2586488.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide” belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
Triazolopyridazines have a fused ring structure with nitrogen atoms at positions 1, 2, and 4 of the triazole ring and positions 3 and 6 of the pyridazine ring . The presence of the ethoxyphenyl and fluorophenyl groups, as well as the thioacetamide moiety, would add complexity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating ethoxy group and the electron-withdrawing fluorophenyl and acetamide groups . These groups could potentially direct and influence chemical reactions involving this molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxy and fluorophenyl groups could increase its lipophilicity, potentially influencing its solubility and stability .Scientific Research Applications
Anticancer Applications
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor
This study explores the anticancer effects of a compound structurally related to your query. It shows potent antiproliferative activities against human cancer cell lines and suggests potential as a PI3K inhibitor with low toxicity (Wang et al., 2015).
Antioxidant and Anticancer Activity of Novel Derivatives
This research involves the synthesis of derivatives with structures related to the compound , demonstrating significant antioxidant and anticancer activities, particularly against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antimicrobial Applications
Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives
This study focuses on the synthesis of derivatives that have shown effective antimicrobial activities, comparable to standard drugs like ampicillin and fluconazole (Mostafa et al., 2008).
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives
This research describes the synthesis of triazole derivatives and their evaluation for antimicrobial activities, indicating good or moderate activities against test microorganisms (Bektaş et al., 2007).
Other Applications
Radiosynthesis of [18F]PBR111, a selective radioligand for imaging with PET
This study involves a compound structurally similar to your query and focuses on its application in positron emission tomography (PET) for imaging purposes (Dollé et al., 2008).
Synthesis of eosinophil infiltration inhibitors with antihistaminic activity
This research explores the synthesis of compounds similar to the query and their application as antihistaminic agents and inhibitors of eosinophil infiltration, which is relevant in the treatment of atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-17-8-6-14(7-9-17)21-25-24-18-10-11-20(26-27(18)21)30-13-19(28)23-16-5-3-4-15(22)12-16/h3-12H,2,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIEKHSXWIJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)
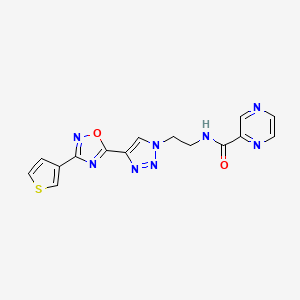
![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)
